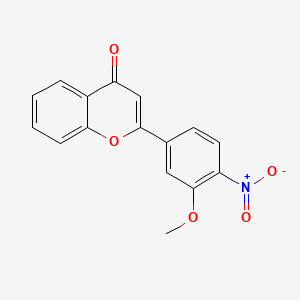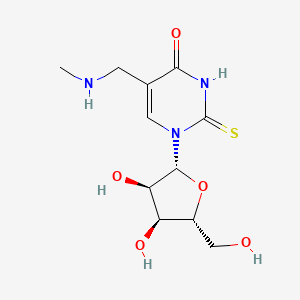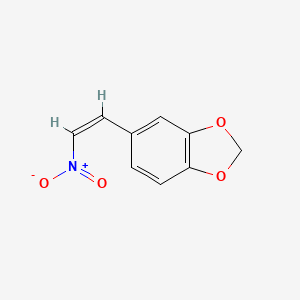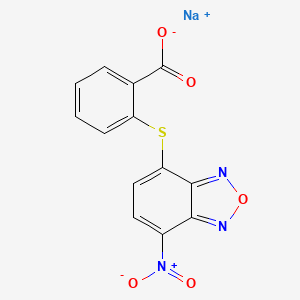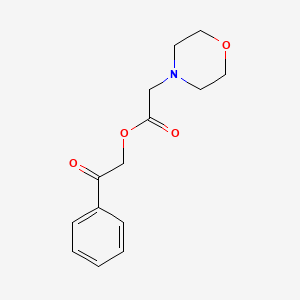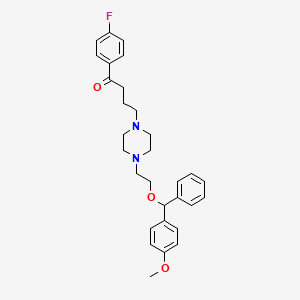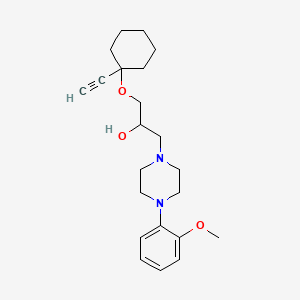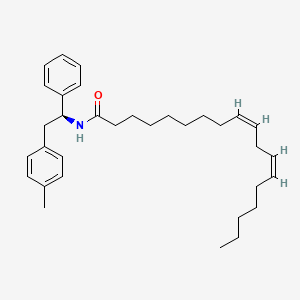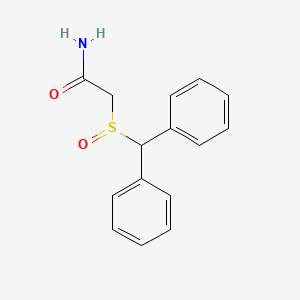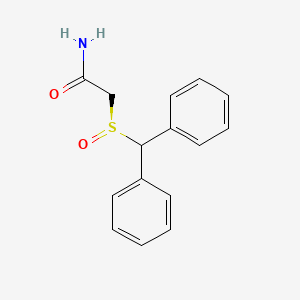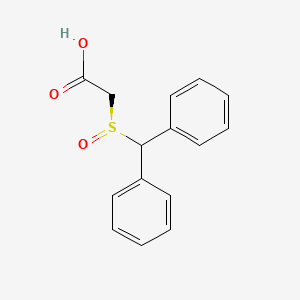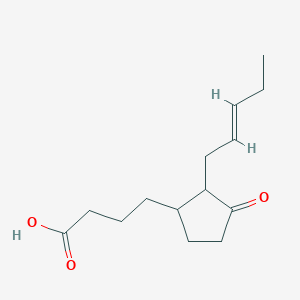
3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid
Descripción general
Descripción
3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid is a cyclic ketone . It is a key intermediate in the biosynthesis of pyrethrins, which are natural insecticides that accumulate to high concentrations in pyrethrum (Chrysanthemum cinerariaefolium) flowers .
Synthesis Analysis
The biosynthesis of pyrethrins involves ester linkage between an acid moiety (chrysanthemoyl or pyrethroyl, synthesized via the mevalonic acid pathway from glucose), and an alcohol (pyrethrolone). Pyrethrolone is generated from 3-oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid, which originates from α-linolenic acid via the jasmonic acid biosynthetic cascade .Molecular Structure Analysis
The molecular formula of 3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid is C11H16O3 . Its average mass is 196.246 Da and its mono-isotopic mass is 196.10994 Da .Chemical Reactions Analysis
The production of 3-oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid in the fungus Aspergillus oryzae has been reported . The first four genes in the jasmonic acid biosynthetic cascade, encoding lipoxygenase 2, allene-oxide synthase, allene-oxide cyclase 2, and 12-oxophytodienoic acid reductase 3, were amplified from an Arabidopsis thaliana cDNA library, cloned in a purpose-built fungal multigene expression vector, and expressed in Aspergillus oryzae .Aplicaciones Científicas De Investigación
Identification in Fungal Cultures
3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid, a hydroxylated cyclopentane fatty acid of the jasmonic acid type, has been identified in the culture filtrate of the fungus Botryodiplodia theobromae. This discovery expands the known diversity of jasmonic acid derivatives produced by fungi (Miersch et al., 1991).
Role in Plant Metabolism
The metabolism of this compound has been studied in potato plants, where it was fed to cultures of potato single-node stems. The study suggested that the metabolism of 3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid leads to specific glucopyranosyloxyjasmoic acids, indicating its role in plant metabolic pathways (Matsuura & Yoshihara, 2003).
Jasmonates and Plant Responses
This compound is part of a group of jasmonates and related compounds that have been found in various fungi, like Fusarium oxysporum. Jasmonates are known for their role in plant stress responses and developmental processes (Miersch et al., 1999).
Bioassay Applications
In a study using the Bryonia dioica tendril-coiling assay, this compound was among those analyzed for biological activities. The study highlighted the specificity of jasmonate and coronatine analogs in eliciting plant responses, underscoring the significance of this compound in plant bioassays (Blechert et al., 1999).
Enzymatic Synthesis
Research has also explored the enzymatic synthesis of jasmonic acid precursors, including this compound. The work has focused on producing these compounds in their biologically relevant configurations, which is crucial for understanding their roles in jasmonate biosynthesis (Zerbe et al., 2007).
Direcciones Futuras
The production of 3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid in the fungus Aspergillus oryzae represents a step towards the heterologous production of pyrethrins in fungi . This could potentially provide a cheaper and more environmentally friendly method for the production of natural pyrethrins .
Propiedades
IUPAC Name |
4-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-2-3-4-7-12-11(9-10-13(12)15)6-5-8-14(16)17/h3-4,11-12H,2,5-10H2,1H3,(H,16,17)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQJNKFFJNUFNY-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC1C(CCC1=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B1677358.png)
![N-[3-(azepan-1-yl)propyl]-5-methyl-4-oxothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B1677361.png)
![2-(Cyclohexylamino)-3-[methyl(nitroso)amino]naphthalene-1,4-dione](/img/structure/B1677364.png)
